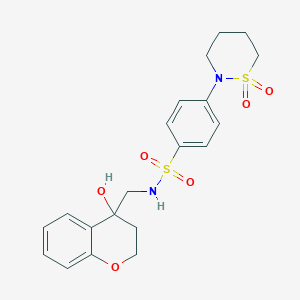![molecular formula C23H24N6O B2822811 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 393846-05-4](/img/structure/B2822811.png)
4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with potential applications in scientific research. This compound is known for its unique mechanism of action and physiological effects, which make it a valuable tool for investigating various biological processes.
Applications De Recherche Scientifique
G Protein-Biased Dopaminergics Discovery
The compound exhibits properties relevant to the discovery of G protein-biased dopaminergics. One study found that incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core leads to dopamine receptor partial agonists with a preference for activating G proteins over β-arrestin recruitment. This has implications for designing novel therapeutics for conditions like psychosis (Möller et al., 2017).
Antiviral Activity Against Enteroviruses
Research on pyrazolo[3,4-d]pyrimidines indicates significant antiviral activity against human enteroviruses, especially coxsackieviruses. The structural elements of the compound, such as the phenyl group and the diarylmethyl group on the piperazine, greatly influence its antiviral effectiveness, suggesting potential use in developing antiviral agents (Chern et al., 2004).
Mapping Cerebral Adenosine A2A Receptors
In the context of neuroimaging, the compound has been used in synthesizing tracers for PET imaging to map cerebral adenosine A2A receptors. This application is significant in the study of neurological conditions and pharmacological interventions (Zhou et al., 2014).
Anti-Inflammatory and Analgesic Agents
Compounds related to this chemical structure have shown potential as anti-inflammatory and analgesic agents. They exhibit significant inhibition of COX-2 enzymes, which is crucial in the treatment of inflammation and pain (Abu‐Hashem et al., 2020).
Development of Anticonvulsant Agents
Research has also been conducted on derivatives of the compound for their potential as anticonvulsant agents. This includes the study of the compound's influence on behavioral responses, depression, anxiety, muscle tone, coordination, and memory in experimental animals (Shtrygol et al., 2016).
HIV-1 Reverse Transcriptase Inhibition
Analogues of the compound have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase. This research suggests potential applications in HIV/AIDS treatment (Romero et al., 1994).
GLUT Inhibition
The compound class has been identified as potent inhibitors of the facilitated glucose transporter 1 (GLUT1), indicating potential applications in metabolic disorders or cancer treatment, as GLUT1 plays a crucial role in glucose metabolism (Siebeneicher et al., 2016).
Propriétés
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-17-4-3-5-19(14-17)29-23-21(15-26-29)22(24-16-25-23)28-12-10-27(11-13-28)18-6-8-20(30-2)9-7-18/h3-9,14-16H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYFPQKRKFSUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride](/img/structure/B2822729.png)




![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2822737.png)
![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2822739.png)
![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine](/img/structure/B2822740.png)

![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2822743.png)



![4-(Allylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2822749.png)